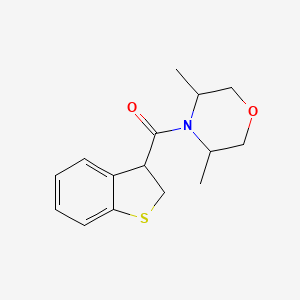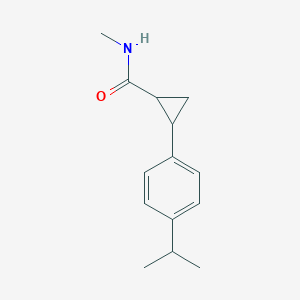
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone, also known as DM235, is a synthetic compound that has gained attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the family of benzothiophene derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone acts by binding to the sigma-1 receptor, a protein that is involved in various cellular processes. This binding leads to the modulation of various signaling pathways, resulting in the observed pharmacological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, making it a potential treatment option for various types of cancer. Additionally, this compound has been found to improve cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone is its potent pharmacological effects, making it a valuable tool for studying various diseases and cellular processes. However, its complex synthesis method and high cost may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the use of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone in biomedical research. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function and memory retention, making it a potential treatment option for these diseases. Additionally, this compound may have potential applications in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.
Synthesemethoden
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-bromobenzothiophene with lithium diisopropylamide to form the corresponding lithium salt. This intermediate is then reacted with 3,5-dimethylmorpholine-4-carbaldehyde to obtain this compound in high yield.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has been studied for its potential therapeutic applications in various diseases. It has been found to have potent anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been shown to have a positive effect on cognitive function, making it a potential treatment option for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10-7-18-8-11(2)16(10)15(17)13-9-19-14-6-4-3-5-12(13)14/h3-6,10-11,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCHVVPDIRUYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2CSC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine](/img/structure/B7593062.png)

![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)
![(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)

![N-[1-(2,5-difluorophenyl)propyl]-3-ethoxypropanamide](/img/structure/B7593116.png)
![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)
![[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7593129.png)
![N-[1-(3-chlorophenyl)cyclopropyl]oxolane-3-carboxamide](/img/structure/B7593137.png)